molecular formula C24H27N3O4 B2675068 ethyl 10'-methoxy-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate CAS No. 899972-30-6

ethyl 10'-methoxy-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate

Cat. No.: B2675068
CAS No.: 899972-30-6
M. Wt: 421.497
InChI Key: XZYDQVRFFVKGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spirocyclic heterocycles characterized by a fused tricyclic core (tricyclo[7.4.0.0²,⁶]tridecane) linked to a piperidine ring. The structure incorporates an 8'-oxa (oxygen) and 5',6'-diazaspiro (two nitrogen atoms) system, with a methoxy group at position 10', a phenyl group at position 4', and an ethyl carboxylate moiety at position 1. Such spiro architectures are notable for their conformational rigidity, which often enhances binding specificity in medicinal chemistry applications . The compound’s synthesis likely involves multi-step cyclization and functionalization, as seen in analogous spiro systems (e.g., ) .

Properties

IUPAC Name

ethyl 7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-30-23(28)26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-4-6-9-17)18-10-7-11-21(29-2)22(18)31-24/h4-11,20H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYDQVRFFVKGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1. Structure-Activity Relationship (SAR)

The biological activity of complex organic compounds often depends on their structural features. Compounds with spirocyclic structures, such as diazaspiro derivatives, have been studied for their diverse pharmacological properties. The introduction of functional groups (e.g., methoxy, phenyl) can significantly influence their interactions with biological targets.

2. Anticancer Activity

Many compounds containing diazaspiro structures exhibit anticancer properties. For instance, studies on similar derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Neuroactive Properties

Compounds with piperidine and diazaspiro frameworks are frequently investigated for neuroactive effects. Some derivatives have shown promise as potential treatments for neurological disorders by acting on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

4. Antimicrobial Activity

Research has indicated that certain derivatives with similar structural motifs possess antimicrobial properties against a range of pathogens. The effectiveness often correlates with the presence of specific substituents that enhance membrane permeability or disrupt cellular processes in bacteria and fungi.

5. Case Studies

Case Study 1: Anticancer Activity
A study on a related diazaspiro compound revealed that it effectively inhibited tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects
Another investigation found that a piperidine-containing compound improved cognitive function in animal models of Alzheimer's disease, potentially through modulation of acetylcholine levels.

6. Data Tables

Compound NameBiological ActivityMechanism of Action
Compound AAnticancerApoptosis induction
Compound BNeuroprotectiveAcetylcholine modulation
Compound CAntimicrobialMembrane disruption

7. Research Findings

Recent research highlights the potential of spirocyclic compounds as dual-action agents targeting multiple pathways in disease processes, including cancer and neurodegeneration. The ongoing exploration of these compounds aims to optimize their efficacy and reduce side effects through structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one (11f)

  • Structural Features: Unlike the target compound, 11f lacks a spiro system but features a bis-triazolo-benzotriazinone scaffold with trifluoromethyl and methoxyphenyl substituents.
  • Synthesis : Prepared via isocyanate coupling, yielding a crystalline product (mp 207–209°C). Elemental analysis (C: 60.67%, H: 3.91%, N: 17.11%) and NMR confirmed its structure .
  • spiro-based receptor targeting).

2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one (4a)

  • Structural Features : Shares a spiro[diazaspiro-decane] core but includes a thia (sulfur) atom and benzylidene substituents.
  • Synthesis : Yielded 64% via condensation in acetic acid. Higher melting point (256–260°C) compared to 11f, attributed to nitro group rigidity .
  • Spectroscopy : IR (C=O at 1721 cm⁻¹, C=N at 1633 cm⁻¹) and NMR (δ 2.62 ppm for N-CH₃) differ from the target compound’s expected spectral profile due to sulfur and nitro functionalities .

12′-Bromo-4′-(4-methoxyphenyl)-1-methyl-8′-oxa-5′,6′-diazaspiro[piperidine-4,7′-tricyclo[7.4.0.0²,⁶]tridecane]-1′(13′),4′,9′,11′-tetraene

  • Structural Features : Closest analogue to the target compound, differing only in substituents (bromo vs. ethyl carboxylate).
  • Implications : Bromine’s electronegativity may enhance halogen bonding in biological systems, whereas the ethyl carboxylate in the target compound could improve solubility .

Analytical Techniques

  • NMR/IR : Used universally for confirming heterocyclic frameworks (e.g., 11f’s carbonyl at 1721 cm⁻¹ vs. target compound’s ester C=O near 1700 cm⁻¹) .
  • Mass Spectrometry : Molecular networking () and LCMS () enable differentiation via fragmentation patterns (e.g., cosine scores for structural relatedness) .

Data Table: Key Properties of Compared Compounds

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound Spiro-tricyclo-diazaspiro Ethyl carboxylate, methoxy, phenyl N/A N/A Expected C=O (1700 cm⁻¹), δ 4.2 (OCH₃)
11f () Bis-triazolo-benzotriazinone CF₃, methoxyphenyl 207–209 65–70 C=O (1721 cm⁻¹), δ 7.2–8.2 (ArH)
4a () Spiro-thia-diazaspiro Nitro, chloro, pyridyl 256–260 64 C=O (1721 cm⁻¹), δ 2.62 (N-CH₃)
12′-Bromo analogue () Spiro-tricyclo-diazaspiro Bromo, methoxyphenyl N/A N/A Br isotopic pattern in MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.